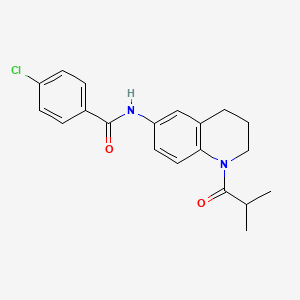
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the quinoline family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Activity
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Kinase Inhibition
The compound’s structure suggests that it may interact with kinases, which play crucial roles in cell signaling pathways. Researchers have examined its kinase inhibitory activity, aiming to identify potential therapeutic targets. Understanding its selectivity and binding affinity for specific kinases is essential for drug development .
Neuroprotective Properties
Given its structural resemblance to certain neuroprotective agents, 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its ability to protect neurons from oxidative stress, inflammation, and neurodegenerative processes. Investigations into its impact on neuronal survival and synaptic function are ongoing .
Anti-Inflammatory Effects
Inflammation contributes to various diseases, including autoimmune disorders. Researchers have explored whether this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Preclinical studies have shown promising results, but clinical validation is necessary .
Chemical Biology and Target Identification
Scientists have used 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as a chemical probe to identify novel protein targets. By employing affinity-based techniques and proteomics, they aim to uncover its interactions with cellular proteins, shedding light on unexplored biological pathways .
Drug Design and Optimization
The compound’s unique scaffold provides opportunities for medicinal chemists to design derivatives with improved pharmacokinetic properties, enhanced selectivity, and reduced toxicity. Researchers explore modifications to enhance its drug-like characteristics and optimize its potential as a therapeutic agent .
Propiedades
IUPAC Name |
4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFPLXQQNVNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)
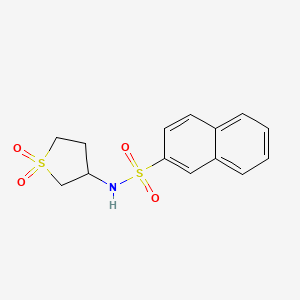

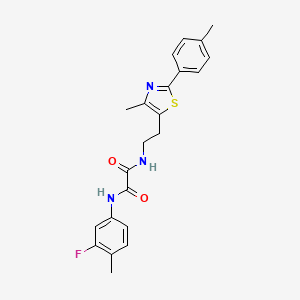
![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
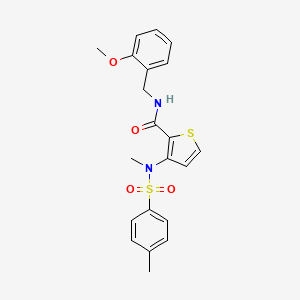
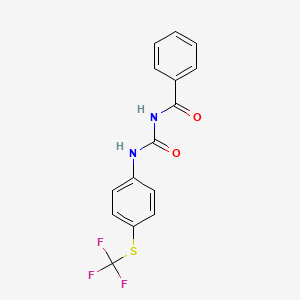
![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2446135.png)
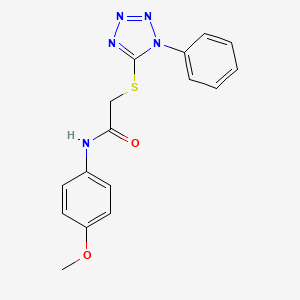
![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)


![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)